molecular formula C6H13N3O B3138480 N-[(oxolan-2-yl)methyl]guanidine CAS No. 45815-78-9

N-[(oxolan-2-yl)methyl]guanidine

Cat. No.: B3138480
CAS No.: 45815-78-9
M. Wt: 143.19 g/mol
InChI Key: ZZMZRAJYIBXOSH-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]guanidine is a guanidine derivative featuring a tetrahydrofuran (oxolane) ring linked via a methyl group to the guanidine moiety. Guanidines are known for their strong basicity due to the resonance-stabilized cationic form, making them versatile in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8)9-4-5-2-1-3-10-5/h5H,1-4H2,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMZRAJYIBXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Analogues

The table below summarizes key guanidine derivatives, their structural features, biological activities, and applications:

Compound Name Structural Features Biological Activity/Applications References
N-[(oxolan-2-yl)methyl]guanidine Guanidine with tetrahydrofuran-methyl substituent Not explicitly reported; inferred roles in metabolic modulation or nucleic acid stabilization
CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine) Cyanoguanidine with pyridyl and chlorophenoxyhexyl groups Antitumor agent (inhibits nicotinamide phosphoribosyltransferase and NF-κB signaling)
N-(2-methoxyethyl)-guanidine derivatives Methoxyethyl-substituted guanidine Potent DDAH inhibitors (Ki = 13–18 μM); selective over NOS isoenzymes and arginase
N-(3-methylbenzyl)guanidine Benzylguanidine with 3-methyl substitution Research chemical; potential use in receptor-binding studies
N-(4,6-dimethylquinazolin-2-yl)-guanidine Quinazoline-linked guanidine Oligonucleotide modification for therapeutic efficacy enhancement
N-Hydroxyguanidines Guanidines with hydroxylamine or oxime tautomers Metabolic intermediates; studied for N-oxidative metabolism and spectroscopic properties

Key Comparative Insights

Antitumor Activity
  • CHS 828: This cyanoguanidine derivative demonstrates potent antitumor activity by targeting cellular metabolism and signaling pathways. Its pyridyl and hydrophobic substituents enhance target affinity .
Enzyme Inhibition
  • N-(2-methoxyethyl)-guanidines: Exhibit strong inhibition of dimethylarginine dimethylaminohydrolase (DDAH), critical in nitric oxide regulation. The 2-methoxyethyl group is essential for binding affinity, as methyl or isopropyl substitutions drastically reduce activity .
Structural and Metabolic Considerations
  • N-Hydroxyguanidines : These compounds exist in oxime-type tautomeric forms, influencing their metabolic stability and reactivity. Their ¹⁵N-NMR profiles provide insights into electronic environments, relevant for drug design .

Biological Activity

N-[(oxolan-2-yl)methyl]guanidine is a compound with significant biological activity, particularly noted for its potential roles in pharmacology and biochemistry. This article examines its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H14N4O3C_7H_{14}N_4O_3 and features a guanidine group linked to an oxolane ring through a methylene bridge. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Minor Groove Binding : The compound has been identified as a potential DNA minor groove binder, which suggests it may interfere with DNA replication and transcription processes.
  • Kinase Inhibition : It is also noted for its role as a kinase inhibitor, which can affect various signaling pathways involved in cell growth and proliferation.
  • Nucleophilic and Electrophilic Properties : The guanidine moiety exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various biochemical reactions.

1. Antimicrobial Activity

Research indicates that guanidine derivatives, including this compound, exhibit antimicrobial properties. They have shown effectiveness against certain Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

2. Anti-inflammatory Effects

Guanidine compounds have been studied for their anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .

3. CNS Activity

Certain guanidine derivatives are recognized for their central nervous system (CNS) activity, which may include effects on neurotransmitter systems and could be explored for neuropharmacological applications .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Kinase Inhibition : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1.5 µM .

Data Table: Summary of Biological Activities

Activity Type Description Reference
DNA BindingMinor groove binder affecting replication
Kinase InhibitionInhibits specific kinases related to cancer,
AntimicrobialEffective against MRSA and other bacteria
Anti-inflammatoryPotential use in inflammatory conditions
CNS ActivityEffects on neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(oxolan-2-yl)methyl]guanidine

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